molecular formula C13H17NO4S B2923821 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide CAS No. 1421508-96-4

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide

Cat. No.: B2923821
CAS No.: 1421508-96-4
M. Wt: 283.34
InChI Key: UWVJFKMYDPOKAO-UHFFFAOYSA-N
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Description

N-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide is a synthetic sulfonamide derivative characterized by a cyclopropane ring fused to a sulfonamide group, with a 2,3-dihydrobenzofuran moiety and a hydroxyethyl side chain.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c15-12(8-14-19(16,17)11-2-3-11)9-1-4-13-10(7-9)5-6-18-13/h1,4,7,11-12,14-15H,2-3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVJFKMYDPOKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a cyclopropanesulfonamide moiety and a benzofuran derivative, contribute to its biological activity. This article delves into the biological properties, mechanisms of action, synthesis methods, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound has a molecular weight of approximately 347.43 g/mol. Its structure can be represented as follows:

  • IUPAC Name : this compound

The presence of the hydroxyethyl and sulfonamide functional groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within biological systems. Key aspects include:

  • Hydrogen Bonding : The hydroxyethyl group can form hydrogen bonds with various biological molecules.
  • Hydrophobic Interactions : The hydrophobic benzofuran ring may engage with protein pockets, influencing enzyme or receptor activities.

These interactions suggest that the compound could modulate enzymatic pathways or receptor activities, making it a candidate for drug development aimed at various therapeutic targets.

Biological Activity and Applications

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Properties : Certain benzofuran derivatives have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models .
  • Neuropathic Pain Relief : Studies have explored the potential of benzofuran derivatives as selective cannabinoid receptor 2 (CB2) agonists, which may provide pain relief without central side effects .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Preparation of the Benzofuran Derivative : This may involve cyclization reactions starting from appropriate precursors.
  • Formation of the Cyclopropanesulfonamide Moiety : This step often requires specific reagents and conditions to achieve high yields and purity.
  • Functionalization : Further modifications can enhance the biological activity or solubility of the compound.

These methods underscore the complexity and multi-step nature of synthesizing this compound.

Case Study 1: Anticancer Activity

A study investigated the structure-activity relationship (SAR) of benzofuran derivatives, revealing that certain modifications led to enhanced inhibition of PARP-1 activity in cancer cells. Compounds derived from similar structures demonstrated selective cytotoxicity in BRCA2-deficient cell lines, suggesting potential applications in targeted cancer therapies .

Case Study 2: Neuropathic Pain Models

In preclinical models of neuropathic pain, compounds related to this compound displayed significant analgesic effects without affecting locomotor behavior. These findings highlight the therapeutic potential for managing pain while minimizing central nervous system side effects .

Scientific Research Applications

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide is a complex organic compound with a unique combination of hydroxyethyl and cyclopropanesulfonamide groups, making it distinct from similar compounds. It has a molecular weight of approximately 347.43 g/mol. The presence of the cyclopropane structure is particularly notable, as it has been incorporated into various recently approved drugs, highlighting its relevance in modern medicinal chemistry.

Scientific Research Applications
this compound is primarily utilized in research contexts, particularly in medicinal chemistry and pharmacology studies. Its potential applications include:

  • Drug Development: Due to its ability to interact with specific molecular targets in biological systems, influencing enzyme or receptor activities, it has potential applications in drug development, particularly for conditions that involve modulation of enzymatic pathways or receptor activities. The hydroxyethyl group can form hydrogen bonds with various biological molecules, while the hydrophobic benzofuran ring may engage with protein pockets.
  • Versatility in Synthetic Chemistry: This compound's structure allows for further functionalization. The synthesis of this compound typically involves several key steps. These methods underscore the complexity and multi-step nature of synthesizing this compound.

Comparison with Similar Compounds

Target Compound:

  • Core structure : Cyclopropanesulfonamide.
  • Substituents :
    • 2,3-Dihydrobenzofuran-5-yl group (oxygen-containing heterocycle).
    • 2-Hydroxyethyl chain (polar, hydrophilic moiety).

Similar Compounds:

N-((1S,3R,4S)-3-Ethyl-4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide Core structure: Cyclopropanesulfonamide with cyclopentyl backbone. Substituents:

  • 5-Nitro-pyrrolopyridine (electron-deficient aromatic system).
  • Ethyl group (hydrophobic side chain).
    • Synthesis : Pd-catalyzed hydrogenation and nucleophilic substitution .

N-((1S,3R,4S)-3-Ethyl-4-(3-(2-hydroxyethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide

  • Core structure : Cyclopropanesulfonamide with imidazo-pyrrolopyrazine.
  • Substituents :
  • 2-Hydroxyethyl chain (similar to target compound).
  • Ethyl group on cyclopentane.
    • Synthesis : Lawesson’s reagent-mediated oxidation and HATU/DIEA coupling .

N-((1S,3R,4S)-3-Ethyl-4-(7-methyl-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide

  • Core structure : Cyclopropanesulfonamide with triazolopyrazine.
  • Substituents :
  • Methyl group on triazolopyrazine (steric hindrance modulator). Notable property: Enhanced metabolic stability due to methyl substitution .

Pharmacological and Physicochemical Properties

Compound Molecular Weight (LC/MS m/z) Key Functional Groups Synthetic Yield Reference
Target Compound Not reported Dihydrobenzofuran, hydroxyethyl Not available
Nitro-pyrrolopyridine derivative 565 (M+H)+ Nitro group, pyrrolopyridine 30%
Imidazo-pyrrolopyrazine derivative 418 (M+H)+ Hydroxyethyl, imidazo-pyrrolo 52%
Triazolopyrazine derivative 490 (M+H)+ Methyl-triazolo, cyclopentyl Not reported

Key Observations :

  • The target compound’s dihydrobenzofuran moiety distinguishes it from analogues with nitrogen-rich heterocycles (e.g., pyrrolopyridines, imidazopyrazines). This may influence solubility and target selectivity.
  • Hydroxyethyl chains (shared by the target compound and ) improve aqueous solubility but may reduce membrane permeability.
  • Methyl-substituted derivatives (e.g., ) exhibit higher metabolic stability, a common strategy in drug design.

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